trans-4-Butylcyclohexanecarboxylic Acid
Description
Significance of Alicyclic Carboxylic Acids in Chemical and Biological Systems
Carboxylic acids are a fundamental class of organic compounds, defined by the presence of a carboxyl (-COOH) functional group. britannica.com Their alicyclic derivatives, where the carboxyl group is attached to a non-aromatic ring system like cyclohexane (B81311), are prevalent in both nature and synthetic chemistry. In biological systems, various carboxylic acids are crucial components of metabolic pathways, such as the citric acid cycle, which is central to energy generation in cells. Many naturally occurring substances, including certain fatty acids, amino acids, and other metabolic products, contain alicyclic carboxylate structures. britannica.com
The unique chemical properties of the carboxyl group, particularly its acidity and ability to form derivatives like esters and amides, make these compounds exceptionally versatile. britannica.comresearchgate.net In medicinal chemistry and agrochemicals, the inclusion of a carboxylic acid function can significantly influence a molecule's water solubility, lipophilicity, and ability to interact with biological targets. researchgate.net Furthermore, the rigid yet three-dimensional structure of alicyclic rings provides a valuable scaffold for designing complex molecules in organic synthesis. Researchers utilize these structures to create new pharmaceuticals, polymers, and other advanced materials. researchgate.netontosight.ai
Stereochemical Considerations in Cyclohexane Derivatives: cis and trans Isomerism
The cyclohexane ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. When substituents are attached to the ring, they can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). This leads to the possibility of stereoisomerism.
In disubstituted cyclohexanes, such as 4-butylcyclohexanecarboxylic acid, the spatial relationship between the two substituent groups gives rise to cis and trans isomers.
Cis Isomer: Both substituents are on the same side of the ring's plane. In a chair conformation, this corresponds to one substituent being in an axial position and the other in an equatorial position.
Trans Isomer: The substituents are on opposite sides of the ring's plane. In a chair conformation, this can correspond to both substituents being in equatorial positions or both being in axial positions.
For bulky substituents, the diequatorial conformation of the trans isomer is significantly more stable thermodynamically than any other arrangement. This is because axial positions are more sterically hindered. Due to this stability, there is considerable research interest in methods to synthesize the trans isomer directly or to convert the less stable cis isomer into the trans form, a process known as epimerization. nih.govgoogle.comgoogle.com The distinct three-dimensional structures of cis and trans isomers result in different physical properties, such as melting points and solubility, and can lead to vastly different biological activities.
Overview of Research Trajectories for trans-4-Butylcyclohexanecarboxylic Acid
Research involving this compound has primarily focused on its application as a structural component in materials science and as a versatile intermediate in organic synthesis. Its rigid cyclohexyl core, combined with the linear butyl chain, makes it a valuable building block for liquid crystals. researchgate.netresearchgate.net The trans configuration ensures a relatively linear and rigid molecular shape, which is conducive to the formation of ordered, fluid phases (mesophases) that characterize liquid crystalline materials.
In organic synthesis, this compound serves as a precursor for more complex molecules. The carboxylic acid group can be readily converted into other functional groups, allowing for its incorporation into a wide range of molecular architectures. Derivatives of similar cyclohexanecarboxylic acids have been investigated for potential biological activity, for instance, as inhibitors of enzymes like soluble epoxide hydrolase. chemicalbook.com This suggests a potential, though less explored, trajectory for this compound in the development of new biologically active agents.
Structure
3D Structure
Properties
IUPAC Name |
4-butylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGERHMIXFENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959211 | |
| Record name | Bucyclic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38289-28-0, 67589-83-7, 71101-89-8 | |
| Record name | Bucyclic acid, trans | |
| Source | ChemIDplus | |
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| Record name | Bucyclic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucyclic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Butylcyclohexanecarboxylic Acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCYCLIC ACID, CIS- | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | BUCYCLIC ACID, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemo Enzymatic Approaches
Established Synthetic Routes for trans-4-Butylcyclohexanecarboxylic Acid
The primary and most established method for synthesizing this compound is through the catalytic hydrogenation of a corresponding substituted benzoic acid. This process involves the saturation of the aromatic ring to form the desired cyclohexanecarboxylic acid structure.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation stands as the cornerstone for the synthesis of 4-butylcyclohexanecarboxylic acid. This strategy involves the reduction of the benzene (B151609) ring of a precursor molecule using hydrogen gas in the presence of a metal catalyst. The reaction's efficiency and selectivity toward the desired trans-isomer are highly dependent on the choice of precursor, catalyst, and reaction conditions.
The selection of the starting material is critical for the synthesis. The most direct aromatic precursor is 4-butylbenzoic acid . Hydrogenation of this compound directly yields 4-butylcyclohexanecarboxylic acid.
Another commonly referenced, though structurally different, precursor is 4-tert-butylbenzoic acid . While the hydrogenation of this compound would lead to 4-tert-butylcyclohexanecarboxylic acid, the principles of its ring saturation are directly analogous and frequently studied. The hydrogenation of various substituted benzoic acids, such as p-toluic acid and 4-ethylbenzoic acid, has been successfully demonstrated and serves as a model for understanding the reduction of the butyl-substituted variant. nih.govmdpi.com The substituent group attached to the benzene ring has a significant effect on the reactivity of the ring during hydrogenation. nih.gov
Heterogeneous catalysts are central to the industrial production of cyclohexanecarboxylic acids due to their ease of separation and potential for recycling. Palladium (Pd) and Ruthenium (Ru) are the most extensively studied metals for this transformation.
Palladium (Pd) Systems: Palladium, typically supported on carbon (Pd/C), is a highly effective catalyst for the hydrogenation of the aromatic ring. However, it is generally inactive for the reduction of the carboxylic acid group. mdpi.com This chemoselectivity makes Pd/C a suitable choice when the desired product is exclusively the saturated carboxylic acid, without the formation of alcohol byproducts. mdpi.com Practically, Pd/C has been used to produce cyclohexanecarboxylic acid from benzoic acid at elevated temperatures and pressures, such as 423 K and 15 MPa of H2. nih.gov
Ruthenium (Ru) Systems: Ruthenium catalysts, often on carbon (Ru/C) or alumina (B75360) (Ru/Al2O3) supports, are known for their high activity in hydrogenating both the aromatic ring and the carboxylic group. cabidigitallibrary.org This broader reactivity can lead to the formation of byproducts like cyclohexylmethanol if the reaction conditions are not carefully controlled. cabidigitallibrary.org However, Ru-based systems can achieve high conversion and selectivity for the desired cyclohexanecarboxylic acid under optimized conditions. For instance, using a 5% Ru/C catalyst in a binary solvent system, 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid has been reported. cabidigitallibrary.org In some cases, Rhodium on carbon (Rh/C) has shown even higher activity than Ru/C, Pt/C, or Pd/C for the ring hydrogenation of benzoic acid at milder temperatures. nih.govmdpi.com
The performance of the catalytic system is governed by several interconnected parameters that must be optimized to maximize yield and selectivity.
The amount of active metal on the support (metal loading) and the size of the metal nanoparticles are critical factors. There is a complex relationship between particle size, the state of aggregation, and the catalyst's hydrogen capacity. The nature of the support material also plays an integral role.
Studies on various hydrogenation reactions have shown that catalytic activity is highly dependent on the number and nature of active sites, which are influenced by particle size. For instance, the number of surface, edge, and corner sites changes with particle diameter, and these different sites can exhibit varied catalytic properties. Research has shown that turnover frequency (TOF) can be significantly affected by nanoparticle size, with different reaction kinetics dominating at different size ranges (e.g., below 1.5 nm versus 1.5-1.9 nm for Pd nanoparticles).
Catalyst modifiers are substances added to the catalyst or the reaction medium to improve activity, selectivity, or stability. While literature specifically detailing the use of ethylenediamine-modified catalysts for the hydrogenation of 4-butylbenzoic acid is not prominent, the role of other modifiers is well-documented and illustrates the principle.
For example, the addition of a second metal, such as Tin (Sn) to a Ruthenium catalyst (Ru-Sn/Al2O3), can dramatically alter selectivity, favoring the hydrogenation of the carboxylic group to an alcohol instead of ring saturation. qub.ac.uk
The solvent system can also act as a powerful modifier. The use of a binary solvent mixture, such as 1,4-dioxane (B91453) and water, has been shown to increase the selectivity for cyclohexanecarboxylic acid during the hydrogenation of benzoic acid with a Ru/C catalyst. cabidigitallibrary.org It is proposed that the polar water molecules interact with the carboxylic group, orienting the aromatic ring towards the catalyst surface, thereby promoting its selective hydrogenation. cabidigitallibrary.org The basicity of the catalyst support can also play a role; for example, a basic support can inhibit undesired side reactions like deamination when hydrogenating aromatic amines. researchgate.net
Chemo-Enzymatic Approaches
While chemo-enzymatic methods, which combine chemical and biological catalysis, are gaining traction for the synthesis of complex molecules, their specific application for the production of this compound is not well-documented in the reviewed scientific literature. Biocatalytic reductions of carboxylic acids to alcohols or aldehydes are known, often employing enzymes like carboxylic acid reductases (CARs) or whole-cell systems. nih.govmdpi.com However, the enzymatic reduction of a substituted aromatic ring, as required in this synthesis, is a more challenging transformation. Current research in chemo-enzymatic cascades is often focused on different targets, such as producing cycloalkenes from dicarboxylic acids. researchgate.net As such, established and scalable chemo-enzymatic routes for the direct synthesis of this compound from its aromatic precursors are not readily found in published research.
Data Tables
Table 1: Performance of Various Catalysts in the Hydrogenation of Benzoic Acid (BA) to Cyclohexanecarboxylic Acid (CCA) This table presents data from analogous hydrogenation reactions that inform the synthesis of the target compound.
| Catalyst | Precursor | Temperature | H₂ Pressure | Conversion (%) | Selectivity to CCA (%) | Source(s) |
| 5% Rh/C | Benzoic Acid | 323 K | 10 MPa | 99.1 | ~100 | nih.gov |
| 5% Ru/C | Benzoic Acid | 353 K | 10 MPa | 85.4 | ~100 | nih.gov |
| 5% Pt/C | Benzoic Acid | 353 K | 10 MPa | 45.2 | ~100 | nih.gov |
| 5% Pd/C | Benzoic Acid | 353 K | 10 MPa | 25.4 | ~100 | nih.gov |
| Pt/TiO₂ | Benzoic Acid | 353 K | 50 bar | >99 | >99 | nih.gov |
| 5% Ru/C | Benzoic Acid | 493 K | 6.89 MPa | 100 | 86 | cabidigitallibrary.org |
Table 2: Effect of Substituted Groups on Hydrogenation over 5% Rh/C Catalyst Reaction Conditions: 323 K, 10 MPa CO₂, 4 MPa H₂.
| Precursor Compound | Conversion (%) | Source(s) |
| Benzoic Acid | 95.8 | nih.gov |
| p-Toluic Acid | 20.8 | nih.gov |
| 4-Ethylbenzoic Acid | 56.6 | nih.gov |
Reaction Condition Engineering: Temperature, Pressure, and Solvent Systems (e.g., Aqueous and Alcoholic Solvents)
The engineering of reaction conditions is paramount in the catalytic hydrogenation of the aromatic precursor to 4-butylcyclohexanecarboxylic acid. The choice of temperature, pressure, and solvent significantly influences reaction rates, conversion efficiency, and the initial cis/trans isomer ratio.
Hydrogenation reactions are frequently conducted in autoclaves under elevated temperature and pressure to facilitate the saturation of the aromatic ring. For analogous compounds like 4-hydroxycyclohexanecarboxylate, typical conditions involve temperatures ranging from 80-150°C and hydrogen pressures of 1-3 MPa. google.com The catalyst, often ruthenium or palladium on a carbon support (Ru/C or Pd/C), plays a crucial role in this transformation. google.com
The solvent system is another critical variable. While organic solvents are common, the use of aqueous systems, particularly water, is gaining traction due to environmental and safety advantages. For instance, the hydrogenation of benzoic acid has been effectively carried out in a binary solvent system of 1,4-dioxane and water, which can enhance selectivity towards the desired cyclohexanecarboxylic acid. cabidigitallibrary.org In some cases, a 1:1 dioxane-water mixture with a 5% Ru/C catalyst at 6.89 MPa has resulted in 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid. cabidigitallibrary.org The use of polar solvents like water can increase the selectivity of certain catalysts for the desired product. cabidigitallibrary.org
Electrocatalytic Hydrogenation Approaches
Electrocatalytic hydrogenation (ECH) presents a sustainable alternative to traditional high-pressure hydrogenation. This method utilizes electricity to generate reactive hydrogen species on a catalyst surface, allowing the reaction to proceed under mild conditions of temperature and pressure, often without the need for external H₂ gas. researchgate.net
This technique has been successfully applied to the conversion of benzoic acids into their corresponding cyclohexanecarboxylic acids. researchgate.netrsc.org The process typically occurs in a proton-exchange membrane (PEM) reactor. researchgate.netrsc.org Studies have shown that bimetallic catalysts, such as Platinum-Ruthenium (PtRu) alloys, are particularly effective for this transformation, leading to high current efficiencies for the production of cyclohexanecarboxylic acids. rsc.org The ECH of benzoic acid derivatives is recognized as a promising substitute for thermal catalysis, offering a pathway that operates under significantly milder conditions. researchgate.net
Epimerization and Isomerization Techniques
A crucial step in the synthesis of pure this compound is the conversion of the undesired cis-isomer, which is co-produced during the initial hydrogenation, into the thermodynamically more stable trans-isomer. This process is known as epimerization or isomerization.
Conversion of cis-Isomers to trans-Isomers
The catalytic reduction of 4-n-butylbenzoic acid typically results in a mixture where the cis-isomer may even be predominant. For example, one catalytic reduction pathway yields 4-n-Butyl-cyclohexanecarboxylic acid with a composition of 54.7% cis and 41.1% trans. google.com To achieve a high purity of the trans isomer, this mixture must undergo an isomerization process. The cis form can be converted into an equilibrium mixture that heavily favors the trans isomer, which can reach purities of 98.4% to 99.8%. google.com
Base-Catalyzed Isomerization Processes (e.g., Potassium Hydroxide (B78521), Sodium Alkoxide, Organic Bases)
Base-catalyzed isomerization is the most common and effective method for converting the cis-isomer to the trans-isomer. This process involves heating the cis/trans mixture with a strong base. Potassium hydroxide (KOH) is a frequently used and highly efficient base for this purpose. google.comgoogleapis.com By heating a mixture of 4-alkyl-cyclohexanecarboxylic acid isomers with potassium hydroxide at temperatures between 130°C and 220°C, the epimerization proceeds efficiently to yield the trans form in very high purity. google.com
Sodium alkoxides are also employed as effective bases in this context. google.com The process involves refluxing the isomer mixture in a suitable solvent with the sodium alkoxide. google.com The use of a base in an organic solvent is a common strategy for driving the conversion from the cis to the trans configuration. googleapis.com
| Base | Typical Reaction Temperature | Resulting Purity of Trans-Isomer | Reference |
|---|---|---|---|
| Potassium Hydroxide (KOH) | 130-220°C | 98.4% - 99.8% | google.com |
| Sodium Alkoxide | Reflux Temperature | >90% | google.com |
Optimization of Isomerization Reaction Conditions
The optimization of reaction conditions is key to maximizing the yield and purity of the trans-isomer while minimizing reaction time and energy consumption. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
For the epimerization of a similar compound, 4-isopropyl-cyclohexanecarboxylic acid, various inorganic bases and solvents were tested. The results demonstrated that potassium hydroxide provided superior results compared to other bases. The choice of solvent and temperature is also critical. For instance, reacting a cis/trans mixture of 4-isopropyl-cyclohexanecarboxylic acid with potassium hydroxide in Shellsol 71 at 140-150°C for 3.5 hours resulted in a trans-isomer proportion of 98.5%. googleapis.com
| Solvent | Base | Temperature (°C) | Time (hrs) | Trans:Cis Ratio | Reference |
|---|---|---|---|---|---|
| Shellsol 71 | KOH | 140-150 | 3.5 | 98.5 : 1.5 | googleapis.com |
| None | KOH | 140-150 | 3.5 | 98.4 : 1.6 | googleapis.com |
| Kerosene | KOH | 140-150 | 3.5 | 99.8 : 0.2 | googleapis.com |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more sustainable and environmentally friendly processes. This involves designing syntheses that reduce waste, avoid hazardous substances, and improve energy efficiency.
A key area where green chemistry principles are evident is in the hydrogenation step. The development of electrocatalytic hydrogenation (ECH) allows the reaction to be conducted under mild conditions, avoiding the high temperatures and pressures required in traditional methods, thus reducing energy consumption. researchgate.net Furthermore, utilizing water as a solvent in catalytic hydrogenation, where feasible, replaces volatile organic compounds (VOCs), aligning with green chemistry goals. cabidigitallibrary.org
The synthesis of carboxylic acids via the hydrocarboxylation of alcohols with CO₂ and H₂ represents an attractive green chemistry approach, as it utilizes carbon dioxide as a C1 building block. rsc.org While not directly applied to this specific compound in the cited literature, such methodologies point towards future sustainable routes for carboxylic acid production. The focus on catalytic methods, for both hydrogenation and isomerization, is inherently a green principle, as catalysts allow for reactions with higher atom economy and lower energy requirements compared to stoichiometric reagents.
Utilization of Heterogeneous Catalysts (e.g., Sulfonated Starbons)
The use of solid acid catalysts is a cornerstone of green chemistry, offering advantages such as ease of separation, reusability, and reduced corrosion and waste generation compared to traditional homogeneous catalysts. In the context of synthesizing derivatives of this compound, such as its esters, heterogeneous catalysts play a crucial role.
One promising class of heterogeneous catalysts is sulfonated carbons. These materials are prepared by introducing sulfonic acid groups (-SO₃H) onto a carbonaceous support. Research has shown that sulfonated carbon-based catalysts derived from various biomass sources, such as murumuru kernel shells and organosolv lignin, are effective in the esterification of fatty acids. rsc.orgacs.org These catalysts exhibit high thermal stability and can be tailored to have a high density of acid sites, which is crucial for their catalytic activity. acs.org The mechanism of esterification over these catalysts is believed to follow the Eley-Rideal model, where the carboxylic acid is adsorbed onto the active acid sites of the catalyst, followed by nucleophilic attack by the alcohol. acs.org
A particularly innovative type of sulfonated carbonaceous material is "Starbons®". These are mesoporous materials synthesized from polysaccharides like starch. The preparation of Starbons® allows for control over their surface chemistry and porosity. When sulfonated, these materials have shown excellent activity as solid acid catalysts in esterification reactions, particularly for dicarboxylic acids in aqueous alcohol solutions. The tailored mesoporous structure of Starbons® can accommodate organic molecules, and their surface properties can be optimized for specific reactions. While direct studies on the use of sulfonated Starbons® for the synthesis of this compound are not yet prevalent in the literature, their proven efficacy in the esterification of other carboxylic acids suggests they are a highly promising avenue for future research in this area.
The following table summarizes the key features of these heterogeneous catalysts:
| Catalyst Type | Precursor | Key Features | Potential Application |
| Sulfonated Biochar | Murumuru Kernel Shell | High acid density, effective in fatty acid esterification. rsc.org | Esterification of this compound. |
| Sulfonated Lignin-derived Carbon | Bagasse Lignin | High thermal stability, sheet-like morphology. acs.org | Derivatization of this compound under various conditions. |
| Sulfonated Starbons® | Starch | Tuneable mesoporosity, controlled surface chemistry, effective for dicarboxylic acid esterification. | Selective esterification and other acid-catalyzed reactions of this compound. |
Solvent Selection and Waste Minimization Strategies
Solvent selection guides, developed by pharmaceutical companies and academic researchers, provide a framework for choosing greener solvents. nih.gov For reactions like the Steglich esterification, which is a common method for forming esters from carboxylic acids, research has focused on replacing hazardous solvents. rsc.org High-throughput screening of solvent-reagent combinations has identified greener options like dimethyl carbonate (DMC) as effective replacements for DCM and DMF. rsc.org The use of such solvents significantly reduces the environmental, health, and safety (EHS) concerns associated with the synthesis.
Waste minimization is another key aspect of sustainable synthesis. One major source of waste in chemical reactions is the byproducts and the materials used in purification. The use of heterogeneous catalysts, as discussed in the previous section, is a primary strategy for waste reduction as it simplifies product isolation and allows for catalyst recycling.
Further waste minimization can be achieved through process optimization. For instance, in the industrial production of benzoic acid, a significant amount of industrial residue is generated. acs.org Research into the recycling of this waste has shown that valuable biphenyl (B1667301) carboxylic acids can be separated and recovered, turning a waste stream into a source of valuable chemicals. acs.org While not directly related to this compound, this demonstrates the potential for developing circular economy approaches in carboxylic acid production.
Strategies for waste minimization in the synthesis of this compound could include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Catalyst Recycling: Employing robust heterogeneous catalysts that can be easily recovered and reused over multiple reaction cycles.
Solvent Recycling: Using solvents that can be efficiently recovered and purified for reuse.
Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency and reduce waste generation.
Microwave-Assisted Synthesis in Derivatization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comeurekaselect.com This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. eurekaselect.com
In the context of derivatizing this compound, microwave assistance can be particularly beneficial for reactions such as esterification. Studies have shown that the esterification of various carboxylic acids can be significantly accelerated under microwave irradiation, with reactions often completing in a matter of minutes with almost quantitative yields. tandfonline.com This method has been successfully applied to a wide range of carboxylic acids, including chiral amino acids, with retention of configuration. tandfonline.com
The application of microwave irradiation is not limited to esterification. It has also been used in the synthesis of various cycloalkane derivatives. For example, the Claisen-Schmidt condensation to synthesize bis-(hydroxybenzylidene)cycloalkanones has been effectively carried out under microwave irradiation. lpnu.ua This demonstrates the versatility of microwave-assisted synthesis for reactions involving cyclic compounds.
The key advantages of using microwave-assisted synthesis in the derivatization of this compound are summarized in the table below:
| Feature | Description |
| Rapid Reaction Times | Reactions that may take hours under conventional heating can often be completed in minutes. tandfonline.com |
| Higher Yields | The rapid and uniform heating can lead to fewer side reactions and improved product yields. eurekaselect.com |
| Energy Efficiency | Microwave heating is more energy-efficient as it directly heats the reaction mixture rather than the entire apparatus. |
| Greener Chemistry | The reduced reaction times and potential for using less solvent align with the principles of green chemistry. rsc.org |
While specific literature on the microwave-assisted derivatization of this compound is still emerging, the extensive research on similar carboxylic acids and cyclic compounds strongly suggests that this technique holds significant promise for the efficient and sustainable synthesis of its derivatives.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy is instrumental in studying the dimerization process of trans-4-Butylcyclohexanecarboxylic acid, a phenomenon crucial for the formation of its nematic mesophase. spiedigitallibrary.org Studies have shown that as the temperature decreases towards the clearing point, the proportion of closed dimers increases, a change that can be monitored by ¹H-NMR. spiedigitallibrary.org In a narrow temperature range just below the clearing point, the presence of open dimers has also been detected through proton NMR. spiedigitallibrary.org
Deuterium (²H) NMR, particularly when the hydroxyl group is deuterated, corroborates the findings from ¹H-NMR studies. spiedigitallibrary.org ²H-NMR data are consistent with the dimerization behavior observed with proton NMR. spiedigitallibrary.org Furthermore, deuteration has been found to significantly affect the bonding energy, leading to the nematic phase appearing at a lower temperature. spiedigitallibrary.org In mixtures containing the cis-isomer, ¹H-NMR has been used to observe phase separation and confirm the presence of open dimers over a small temperature range. spiedigitallibrary.org
Carbon-13 (¹³C) NMR spectroscopy provides essential information for the structural confirmation of this compound by detailing the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the verification of the butyl group, the cyclohexyl ring, and the carboxylic acid moiety. While specific chemical shift data for the title compound is not detailed in the provided search results, the general application of ¹³C-NMR is a standard method for the structural elucidation of organic compounds. ethernet.edu.et The analysis of chemical shifts and signal multiplicities in ¹³C-NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of each carbon atom.
NMR spectroscopy is a powerful tool for the conformational analysis of cyclohexyl derivatives. auremn.org.br The conformation of the cyclohexyl ring and the orientation of its substituents can be determined by analyzing coupling constants and chemical shifts in ¹H-NMR spectra. mdpi.com For this compound, the trans configuration implies that the butyl and carboxylic acid groups are preferentially in equatorial positions to minimize steric hindrance, leading to a stable chair conformation. Low-temperature ¹³C NMR studies on related di-substituted cyclohexanes have successfully identified signals for both chair and twist-boat conformations, demonstrating the utility of this technique in detailed conformational analysis. sikhcom.netnih.gov
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (184.27 g/mol ). fishersci.ca High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, confirming the presence of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.27 g/mol |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and isomeric composition of this compound samples.
Gas chromatography (GC) is a widely used method for determining the purity of volatile compounds like this compound. Commercial suppliers often specify a purity of ≥99.0% as determined by GC. fishersci.cafishersci.no GC is also highly effective for separating cis and trans isomers, allowing for the determination of isomeric ratios in a sample. mdpi.comresearchgate.net The separation of these isomers is typically achieved using a polar capillary column. nih.gov The retention times of the cis and trans isomers will differ, enabling their quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for both the purification and analytical assessment of this compound. In purification, preparative HPLC can be employed to isolate the compound from reaction byproducts and starting materials, ensuring high purity essential for subsequent structural and physical studies.
Analytically, HPLC is critical for verifying the purity of a sample and for separating geometric isomers, such as the cis and trans forms of 4-Butylcyclohexanecarboxylic acid. The separation is typically achieved using reverse-phase chromatography. In this mode, a nonpolar stationary phase is paired with a polar mobile phase. For carboxylic acids, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure the analyte remains in its protonated state, leading to sharper peaks and better retention. Detection is commonly performed using an ultraviolet (UV) detector, as the carboxylic acid group has some absorbance at low wavelengths (around 200-210 nm). While a specific, detailed HPLC method for this exact compound is not publicly detailed, methods for structurally similar compounds, such as 1,4-cyclohexanedicarboxylic acid, provide a relevant framework. sielc.com Such analyses confirm isomeric ratios and chemical purity, which is fundamental for material characterization. google.com
Interactive Table: Illustrative HPLC Conditions for Analysis of Cyclohexanecarboxylic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 or similar | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | The polar mobile phase elutes the compound. The acid suppresses the ionization of the carboxyl group. |
| Detection | UV at 200 nm | Allows for the detection of the carboxylic acid chromophore. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard columns. |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is dominated by characteristic vibrations of the carboxylic acid group and the alkyl framework.
The most prominent feature is the extremely broad absorption band for the O-H stretch of the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. orgchemboulder.com This broadening is a direct result of strong intermolecular hydrogen bonding, which causes the molecules to exist as cyclic dimers in the solid state. Another key absorption is the intense C=O (carbonyl) stretching band, which for a saturated aliphatic carboxylic acid, is found in the region of 1760-1690 cm⁻¹. orgchemboulder.com Additional significant peaks include the C-O stretching vibration (1320-1210 cm⁻¹) and the out-of-plane O-H bend (around 950-910 cm⁻¹), which is also characteristic of the hydrogen-bonded dimer structure. orgchemboulder.com The C-H stretching vibrations from the butyl group and cyclohexane (B81311) ring are observed just below 3000 cm⁻¹. udel.edu
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |
| C-H Stretch (Alkyl) | 2950 - 2850 | Strong, Sharp |
| C=O Stretch (Carbonyl) | 1760 - 1690 | Very Strong, Sharp |
| C-O Stretch | 1320 - 1210 | Strong |
| O-H Bend (Out-of-plane) | 950 - 910 | Broad, Medium |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. While the specific crystal structure of this compound is not detailed in the provided literature, extensive studies on the closely related compound, trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid, provide significant insight into the expected structural features. researchgate.netresearchgate.net
This analogue crystallizes in the monoclinic space group P2₁/c. researchgate.net The analysis reveals that the molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. researchgate.net This supramolecular arrangement is a hallmark of carboxylic acids in the solid state. The cyclohexyl rings adopt a stable chair conformation, and the butyl chain is in an all-trans planar conformation. researchgate.net The molecules are arranged in a layer-like packing structure. researchgate.net This detailed structural information is vital for understanding how molecular shape and intermolecular forces, such as hydrogen bonding and van der Waals interactions, dictate the formation of condensed phases, including liquid crystalline states.
Interactive Table: Crystallographic Data for the Analogue Compound trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.934 |
| b (Å) | 5.384 |
| c (Å) | 27.681 |
| β (°) | 97.35 |
| Z (molecules/unit cell) | 8 |
Thermal Analysis: Differential Scanning Calorimetry (DSC) in Liquid Crystal Studies
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. wikipedia.org It is particularly crucial for studying compounds like this compound, which can exhibit liquid crystalline behavior. wikipedia.org A DSC thermogram reveals the temperatures and enthalpies of transitions such as melting (crystal to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid). mdpi.com
Studies on the analogous compound trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid demonstrate the power of DSC in characterizing thermotropic liquid crystals. Upon heating, this material undergoes a series of phase transitions. researchgate.net It first experiences a transition from one crystalline form (K₂) to another (K₁), followed by melting into a highly ordered smectic B (SB) liquid crystal phase. With further heating, it transitions into a less ordered nematic (N) phase before finally becoming an isotropic (I) liquid at the clearing point. researchgate.net These transition temperatures are sharp and reproducible, providing a thermal fingerprint of the material that is essential for its application in devices that rely on liquid crystal phases.
Interactive Table: Phase Transition Temperatures of Analogue trans,trans-4′-Butyl-bicyclohexyl-4-Carboxylic Acid upon Heating
| Transition | Description | Temperature Range (°C) |
|---|---|---|
| K₂ → K₁ | Crystal to Crystal | 36 |
| K₁ → SB | Crystal to Smectic B | 150 - 155 |
| SB → N | Smectic B to Nematic | 201 - 206.5 |
| N → I | Nematic to Isotropic Liquid (Clearing Point) | 236 |
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have been a important tool in elucidating the structural and dynamic basis of the interaction between trans-4-Butylcyclohexanecarboxylic Acid (4-BCCA) and its biological targets, most notably the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov These computational studies, often used in conjunction with experimental techniques like X-ray crystallography and electrophysiological assays, have provided atomic-level insights into the mechanisms of action of this compound. nih.govchemicalbook.com
Characterization of Ligand Binding Profiles
MD simulations have been instrumental in characterizing the binding profile of 4-BCCA, revealing a dynamic and multifaceted interaction with the AMPA receptor. nih.gov Unlike high-affinity inhibitors that form stable, long-lasting bonds, 4-BCCA is characterized as a low-affinity inhibitor. nih.govchemicalbook.com Simulations show that at its binding site, 4-BCCA is highly dynamic and can assume multiple poses. nih.govchemicalbook.com This dynamic binding behavior is a key feature of its ligand profile and is crucial for understanding its inhibitory mechanism.
Simulation of Protein-Ligand Interactions (e.g., AMPA Receptor Complexes)
Detailed MD simulations have been performed to model the interaction between 4-BCCA and the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.govacs.org These simulations have successfully identified the binding sites of 4-BCCA within the transmembrane domain (TMD) of the AMPA receptor. nih.govchemicalbook.com Specifically, the binding sites are located at the lateral portals formed by the transmembrane segments M1-M4. nih.govchemicalbook.com
The simulations suggest three potential mechanisms for the inhibitory action of 4-BCCA on the AMPA receptor acs.org:
Direct ion channel blocking: The dynamic nature of 4-BCCA at its binding site allows it to enter the ion channel pore, thereby physically obstructing the flow of ions. nih.govchemicalbook.com
Influence on M3 helix dynamics: The binding of 4-BCCA may affect the conformational dynamics of the M3 helices, which are critical for ion channel gating. acs.org
Destabilization of the protein surface: By interacting with the TMD, 4-BCCA might compete with surrounding membrane lipids, leading to a destabilization of the receptor's structure. acs.org
| Finding | Description | Reference |
|---|---|---|
| Binding Site Location | Transmembrane domain (TMD), at the lateral portals formed by transmembrane segments M1-M4. | nih.gov, chemicalbook.com |
| Ligand Dynamics | Highly dynamic, assumes multiple poses within the binding site. | nih.gov, chemicalbook.com |
| Proposed Mechanisms of Action | Direct blocking of the ion channel pore. | acs.org |
| Influencing the dynamics of the M3 helices. | acs.org | |
| Destabilizing the protein surface through competition with membrane lipids. | acs.org |
Analysis of Molecular Recognition and Binding Sites
The analysis of molecular recognition and binding sites through MD simulations has revealed that 4-BCCA acts at sites within the TMD that are distinct from those of other non-competitive inhibitors, such as the anti-epileptic drug perampanel. nih.govchemicalbook.com This finding is significant as it suggests that 4-BCCA represents a novel class of AMPA receptor inhibitors. The identification of these unique binding sites opens up possibilities for the synergistic use of 4-BCCA with other inhibitors for the treatment of neurological disorders. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Interactions
A review of the current scientific literature indicates that dedicated Density Functional Theory (DFT) studies specifically focused on the electronic structure and interactions of this compound have not been extensively reported. While DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, its application to this particular compound is not a prominent feature in the available research.
Molecular Modeling and Docking Studies
While molecular modeling and docking have been employed in the context of the interaction of this compound with the AMPA receptor, broader molecular modeling and docking studies with a diverse range of other biological targets are not widely documented in the scientific literature. The primary focus of computational efforts for this compound has been on its role as an AMPA receptor inhibitor.
Computational Prediction of Interactions with Biological Targets
Comprehensive computational screening and prediction of the interactions of this compound with a wide array of biological targets are not extensively detailed in the current body of scientific literature. The majority of computational research has been concentrated on its well-established interaction with the AMPA receptor.
Chemical Reactivity and Derivatization Studies
Oxidation and Reduction Pathways
The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. Conversely, the reduction of the carboxylic acid to a primary alcohol, trans-(4-butylcyclohexyl)methanol, is a fundamental transformation. This is typically achieved using powerful reducing agents.
Common reagents for this reduction include:
Lithium aluminum hydride (LiAlH₄): A strong, non-selective reducing agent capable of converting carboxylic acids to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Borane complexes: Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) are also effective for this reduction and can sometimes offer better selectivity in the presence of other reducible functional groups. organic-synthesis.com
The cyclohexane (B81311) ring is a saturated aliphatic system and is highly resistant to oxidation under mild conditions. Aggressive oxidation can lead to ring-opening, but such reactions are typically not synthetically useful for derivatization.
Substitution Reactions for Functional Group Modification
The saturated nature of the cyclohexane ring in trans-4-Butylcyclohexanecarboxylic acid limits direct substitution reactions on the ring itself. Such reactions would require harsh, radical-based conditions (e.g., free-radical halogenation) which often lead to a mixture of products and are difficult to control.
Therefore, functional group modification primarily involves transformations of the carboxylic acid group. A key strategy is to first convert the hydroxyl moiety of the carboxyl group into a good leaving group, which can then be displaced by a variety of nucleophiles. ub.edu For instance, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sinica.edu.tw This highly reactive intermediate can then undergo nucleophilic acyl substitution with a wide range of nucleophiles to form esters, amides, and other derivatives.
Another important modification involves the α-carbon to the carboxyl group, though this is less common for this specific compound. Reactions such as α-halogenation can occur, but they typically require specific conditions, for instance, using N-bromosuccinimide (NBS) under radical initiation.
Esterification Reactions (e.g., with Diazodiphenylmethane)
Esterification is one of the most significant reactions for this compound, widely used in the synthesis of liquid crystals and other materials.
Fischer Esterification: The classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net This is an equilibrium-driven reaction, and product yield can be increased by removing water or using an excess of the alcohol.
Reaction with Diazodiphenylmethane (B31153): A notable method for esterification that avoids harsh acidic conditions is the reaction with diazodiphenylmethane. This reaction has been studied to understand the conformational and reactivity effects of the cyclohexane ring. The kinetics of the esterification of cis- and trans-4-tert-butylcyclohexanecarboxylic acids with diazodiphenylmethane have been measured in various solvents like toluene, methanol, and ethanol. rsc.orgrsc.org The reaction proceeds smoothly at moderate temperatures (e.g., 30°C) and is sensitive to the steric environment of the carboxylic acid group. The trans isomer, with its equatorial carboxyl group, generally exhibits predictable reactivity. rsc.org
Other Methods: For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate ester formation by activating the carboxylic acid. orgsyn.org
| Method | Reagents | Conditions | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Equilibrium | Reversible; requires removal of water for high yield. researchgate.net |
| Diazodiphenylmethane | Diazodiphenylmethane (CH₂N₂) | Toluene or alcohol solvent, 30°C | Mild conditions; useful for kinetic studies. rsc.orgrsc.org |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Aprotic solvent (e.g., CH₂Cl₂), Room Temp | Mild, high yield, suitable for sensitive substrates. orgsyn.org |
Amidation Reactions and Amide Synthesis
The synthesis of amides from this compound is another crucial derivatization pathway, yielding compounds with applications in medicinal chemistry and materials science.
The most common method for amide synthesis involves a two-step process:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative. This is typically done by forming an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, or by creating an active ester.
Reaction with an Amine: The activated acid derivative is then reacted with a primary or secondary amine to form the corresponding amide.
Alternatively, direct amidation can be achieved using coupling reagents that promote the formation of the amide bond in a one-pot procedure. Popular coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (hydroxybenzotriazole) to suppress side reactions and improve efficiency. researchgate.net More recent methods have explored the use of catalysts like titanium tetrafluoride (TiF₄) for direct amidation reactions in refluxing toluene. researchgate.net
The general reaction is: C₄H₉-C₆H₁₀-COOH + R¹R²NH → C₄H₉-C₆H₁₀-CONR¹R² + H₂O
This reaction pathway is versatile, allowing for the synthesis of a wide array of amides by varying the amine component.
Synthesis of Advanced Intermediates and Analogues
The synthesis of N-substituted carboxamides from this compound allows for the introduction of diverse functionalities, tailoring the properties of the final molecule. These compounds are often intermediates in the synthesis of pharmaceuticals. For example, similar structures like trans-4-amino-1-cyclohexanecarboxylic acid derivatives are used in the synthesis of Janus kinase inhibitors. google.comgoogle.com
The synthesis generally follows the amidation protocols described previously, where the choice of amine dictates the N-substituent. For example, reacting the activated carboxylic acid with aniline (B41778) would produce the N-phenyl carboxamide, while reaction with benzylamine (B48309) would yield the N-benzyl carboxamide. mdpi.com The reaction conditions are typically mild, especially when using modern coupling agents, which allows for the incorporation of complex and sensitive amine fragments.
| Amine Reactant | Product (N-Substituted Carboxamide) | Potential Application Area |
| Aniline | trans-N-phenyl-4-butylcyclohexanecarboxamide | Organic synthesis, materials |
| Benzylamine | trans-N-benzyl-4-butylcyclohexanecarboxamide | Pharmaceutical intermediates |
| Diethylamine | trans-N,N-diethyl-4-butylcyclohexanecarboxamide | Agrochemical research |
trans-4-Alkylcyclohexanecarboxylic acids are foundational components in the synthesis of liquid crystals due to the rigid and linear shape conferred by the trans-cyclohexane ring. ecust.edu.cn The butyl group provides the necessary alkyl chain, and the carboxylic acid function serves as a convenient handle for creating ester linkages with mesogenic cores.
The synthesis of liquid crystalline esters typically involves the esterification of this compound with a phenolic compound that is part of a mesogenic (liquid crystal-forming) structure. For example, reaction with a substituted phenol, such as 4-cyanophenol or a 4-alkoxyphenol, yields a molecule with the required structural anisotropy to exhibit liquid crystalline phases.
Formation of Dipeptides and Tripeptides
The incorporation of non-proteinogenic residues, such as this compound, into peptide structures is a key strategy in the development of peptidomimetics. These modified peptides can exhibit enhanced stability against enzymatic degradation and improved pharmacokinetic properties. The formation of dipeptides and tripeptides featuring this cycloaliphatic carboxylic acid involves standard peptide coupling methodologies, where the carboxylic acid group of this compound forms an amide bond with the N-terminus of an amino acid or a peptide chain.
The synthesis of such modified peptides typically proceeds via a nucleophilic substitution reaction between the activated carboxylic acid and the free amino group of an amino acid or peptide. To facilitate this reaction, the carboxylic acid is usually activated with a coupling agent. Common methods for peptide bond formation, such as solid-phase peptide synthesis (SPPS), are readily applicable. nih.gov In a typical SPPS cycle, the N-terminus of the resin-bound peptide is deprotected, and the activated this compound is then coupled to the newly freed amino group. nih.gov
The incorporation of a bulky, non-polar group like the trans-4-butylcyclohexyl moiety can significantly influence the conformation and biological activity of the resulting peptide. This modification can enhance the hydrophobicity of the peptide, which may improve its ability to cross cell membranes.
While specific studies detailing the synthesis of di- and tripeptides with this compound are not extensively documented in publicly available literature, the general principles of peptide chemistry provide a clear framework for their formation. The following tables illustrate the hypothetical structures of a dipeptide and a tripeptide formed by coupling this compound with representative amino acids.
Table 1: Exemplary Dipeptide Structure
| Component 1 | Component 2 | Resulting Dipeptide Structure |
| This compound | Glycine | trans-4-Butylcyclohexanoyl-Glycine |
| Property | Value |
|---|---|
| Molecular Formula | C15H27NO3 |
| Molecular Weight | 269.38 g/mol |
Table 2: Exemplary Tripeptide Structure
| Component 1 | Component 2 | Component 3 | Resulting Tripeptide Structure |
| This compound | Alanine | Leucine | trans-4-Butylcyclohexanoyl-Alanine-Leucine |
| Property | Value |
|---|---|
| Molecular Formula | C22H40N2O4 |
| Molecular Weight | 412.57 g/mol |
The synthesis of these and similar peptide derivatives allows for the systematic exploration of structure-activity relationships, where the impact of the trans-4-butylcyclohexyl group on the biological properties of the peptide can be assessed. The formation of these amide linkages is a fundamental reaction in the creation of novel peptidomimetics with tailored therapeutic potential. nih.gov
Mechanistic Biological Investigations Excluding Clinical Studies
Molecular Targeting of Ion Channels
Interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors
Comprehensive studies combining X-ray crystallography, mutagenesis, electrophysiology, and molecular dynamics simulations have revealed that trans-4-Butylcyclohexanecarboxylic Acid acts as a low-affinity inhibitor of AMPA receptors. This interaction is characterized by a unique binding modality and mechanism of action distinct from other known AMPA receptor antagonists.
Research has successfully identified the binding sites for this compound within the transmembrane domain (TMD) of the AMPA receptor. Specifically, the compound binds at the lateral portals formed by the M1 and M4 transmembrane segments. This binding location is notably different from that of other noncompetitive inhibitors, such as the antiepileptic drug perampanel.
The inhibitory action of this compound on AMPA receptors is believed to occur through a multi-faceted mechanism. At its binding site, the molecule is highly dynamic, adopting multiple poses, and has the potential to enter the ion channel pore, thereby contributing to an ion channel blocking effect. Furthermore, molecular dynamics simulations suggest that the compound can modulate the dynamics of the M3 helices, which are crucial for ion channel gating. Another proposed mechanism involves competition with membrane lipids that interact with residues in the M3 helices, influencing receptor conformation and function.
The structural basis of the interaction between this compound and the AMPA receptor has been elucidated through X-ray crystallography. The crystal structure of the rat GluA2 AMPA receptor in complex with the compound has been solved to a resolution of 4.25 Å. This structural data provides a detailed view of the binding pocket at the interface between subunits, confirming the location within the transmembrane domain.
Below is an interactive data table summarizing the key structural and binding characteristics.
| Feature | Description |
| Binding Site | Transmembrane Domain (TMD), at lateral portals formed by M1-M4 segments. |
| Receptor Subunit | Rat GluA2 |
| Characterization Methods | X-ray Crystallography, Mutagenesis, Electrophysiology, Molecular Dynamics Simulations |
| Proposed Mechanisms | Ion Channel Blocking, M3 Helix Dynamics Modulation, Membrane Lipid Competition |
Modulation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Activity
While direct studies on this compound's interaction with nicotinic acetylcholine receptors (nAChRs) are limited, research on a closely related compound, trans-4-tert-Butylcyclohexanecarboxylic acid (TBC), provides potential insights. One study demonstrated that TBC functions as an antagonist at the α4β2 nAChR subtype. It was shown to block nicotine-induced depolarization in HEK cells with an IC50 value of approximately 430 nM. Given the structural similarity, this suggests a potential, yet unconfirmed, interaction for this compound with nAChRs.
Cellular Pathway Modulation
At present, there is a lack of specific published research detailing the modulation of distinct cellular signaling pathways by this compound. Further investigation is required to determine its downstream effects on intracellular cascades and gene expression.
Effects on Epileptiform Activity in in vitro Models
This compound (4-BCCA) has been identified as a promising new antiepileptic drug (AED), demonstrating notable activity in various in vitro seizure models. nih.gov These models are crucial for observing the effects of a compound on neuronal hyperexcitability under controlled laboratory conditions. The compound is recognized as a low-affinity inhibitor of AMPA receptors, a mechanism that likely contributes to its antiepileptiform effects by modulating excitatory postsynaptic currents. nih.gov
Influence on Autophagy Pathways
A review of the available scientific literature did not yield specific studies detailing the influence of this compound on autophagy pathways.
Inhibition of mTORC1 (Mechanistic Target of Rapamycin Complex 1)
Based on a thorough literature search, no specific data was found regarding the inhibition of mTORC1 by this compound.
Regulation of Phosphoinositide Turnover
No studies were identified in the scientific literature that specifically investigate the role of this compound in the regulation of phosphoinositide turnover.
In vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)
Efficacy in Seizure Models (e.g., Psychomotor, Corneal-kindled, Maximal Electroshock, Subcutaneous Metrazol Seizure Threshold Test Models)
This compound has demonstrated strong efficacy across multiple, distinct in vivo seizure models, indicating a broad spectrum of anticonvulsant activity. nih.gov Its performance has been quantified in several standard preclinical tests that represent different types of human epilepsy.
The compound showed significant potency in the following models:
Mouse Psychomotor Seizure Model (6Hz): This model is indicative of efficacy against partial or focal epilepsy syndromes. 4-BCCA was effective with an ED₅₀ of 81 mg/kg. nih.gov
Mouse Corneal-Kindled Model (CDK): Reflecting pharmacoresistant epilepsy with chronic seizures, this model showed 4-BCCA to be highly potent with an ED₅₀ of 44 mg/kg. nih.gov
Rat Maximal Electroshock Model (MES): Used to model generalized tonic-clonic seizures, 4-BCCA had an ED₅₀ of approximately 100 mg/kg in this test. nih.gov
Mouse Subcutaneous Metrazol Seizure Threshold Test Model (scMetrazol): This model of clonic, forebrain seizures showed an ED₅₀ of approximately 150 mg/kg for 4-BCCA. nih.gov
Notably, in all these preclinical models, this compound demonstrated enhanced potency when compared to the established antiepileptic drug, valproate. nih.gov
Below is a summary of the preclinical efficacy data for this compound in various seizure models.
| Seizure Model | Species | Seizure Type Represented | ED₅₀ (Median Effective Dose) |
| Psychomotor (6Hz) | Mouse | Partial / Focal Epilepsy | 81 mg/kg |
| Corneal-Kindled (CDK) | Mouse | Pharmacoresistant Epilepsy | 44 mg/kg |
| Maximal Electroshock (MES) | Rat | Generalized Tonic-Clonic | ~100 mg/kg |
| Subcutaneous Metrazol (scMetrazol) | Mouse | Clonic Forebrain Seizure | ~150 mg/kg |
Data sourced from Yelshanskaya et al., 2022. nih.gov
Applications in Materials Science and Supramolecular Chemistry
Role as a Hydrogen Bond Donor in Supramolecular Assemblies
The primary role of trans-4-butylcyclohexanecarboxylic acid in supramolecular chemistry stems from the ability of its carboxylic acid moiety to act as a hydrogen bond donor. ethernet.edu.et Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to the self-assembly of molecules into larger, well-defined structures. ethernet.edu.etsemanticscholar.org The strength and directionality of these bonds allow for the precise control of molecular architecture, leading to the formation of materials with tailored properties. ethernet.edu.et
The carboxylic acid group of this compound can form strong hydrogen bonds with suitable hydrogen bond acceptors. A notable example is the interaction with pyridine-functionalized nanoparticles. Pyridine (B92270) contains a nitrogen atom with a lone pair of electrons, making it an effective hydrogen bond acceptor.
When this compound is introduced to a system containing pyridine-functionalized nanoparticles, the carboxylic acid proton forms a hydrogen bond with the pyridine nitrogen. This interaction facilitates the controlled assembly of the nanoparticles into larger aggregates. The bulky butylcyclohexyl group plays a crucial role in this process, influencing the spacing and arrangement of the nanoparticles within the assembly. This strategy can be employed to create structured nanomaterials with potential applications in catalysis and sensing. While specific studies on this compound with pyridine-functionalized nanoparticles are not detailed in the provided search results, the principles of such interactions are well-established for carboxylic acids and pyridine derivatives in various contexts, such as on the surface of Fe3O4 nanoparticles. bohrium.comresearchgate.net
A characteristic feature of carboxylic acids is their tendency to form hydrogen-bonded dimers. In these dimers, two molecules of this compound associate through a pair of hydrogen bonds between their carboxylic acid groups, creating a stable, cyclic structure. This dimerization is a reversible equilibrium process, and the stability of the dimer is influenced by factors such as temperature and the surrounding medium.
This dimerization has a profound impact on the material properties of systems containing this compound. In the context of liquid crystals, for instance, the formation of these dimers can significantly alter the phase behavior and mesomorphic properties of the material. researchgate.net The dimeric structure effectively doubles the molecular length, which can promote the formation of more ordered phases, such as smectic phases, at different temperatures. researchgate.net The thermodynamics of such dimerization processes, including the free energy of stability, are crucial for understanding and predicting the behavior of these materials. nih.gov
| Interaction Type | Interacting Groups | Significance in Supramolecular Assembly |
| Intermolecular Hydrogen Bonding | Carboxylic Acid (donor) & Pyridine (acceptor) | Directs the assembly of functionalized nanoparticles. |
| Dimerization | Carboxylic Acid & Carboxylic Acid | Influences molecular shape and size, affecting material phases. researchgate.net |
Integration into Liquid Crystalline Systems
The unique molecular shape of this compound, featuring a rigid cyclohexyl ring and a flexible butyl chain, makes it a suitable component for liquid crystalline systems. ecust.edu.cnontosight.ai Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their molecular organization can be manipulated by external stimuli.
This compound can be used as a surface ligand to functionalize nanoparticles for dispersion in a liquid crystal host. The butylcyclohexyl part of the molecule provides compatibility with the liquid crystal medium, while the carboxylic acid group allows for attachment to the nanoparticle surface. These functionalized nanoparticles can then be dispersed within a liquid crystal to form Nanoparticle/Liquid Crystal (NP/LC) composites. The presence of the nanoparticles can introduce new functionalities to the liquid crystal, such as altered electro-optical responses or enhanced thermal properties.
The miscibility and stability of this compound and its derivatives in liquid crystal dispersions are critical for the performance of NP/LC composites. The trans-conformation of the cyclohexyl ring and the alkyl chain contribute to a linear molecular shape that aligns well with the director of the nematic liquid crystal phase, promoting miscibility. researchgate.net Homopolymers derived from related structures, such as 4-(trans-4-butylcyclohexyl)phenol, have been shown to induce a stable and uniform vertical alignment of liquid crystal molecules. nih.gov The stability of these dispersions can be assessed by monitoring for phase separation or aggregation of nanoparticles over time and under different temperature conditions.
| Property | Influence of this compound |
| Nanoparticle Dispersion | Acts as a compatibilizing ligand for nanoparticles in LC hosts. |
| Liquid Crystal Alignment | Promotes homeotropic (vertical) alignment of LC molecules. nih.gov |
| Phase Stability | Dimerization can stabilize or induce different liquid crystalline phases. researchgate.net |
| Electrical Conductivity | May alter charge transport mechanisms through proton availability. |
Use as a Building Block for Functional Materials
The specific stereochemistry and molecular geometry of this compound provide a robust and predictable framework for constructing larger, functional molecular architectures. The trans-configuration of the 1,4-disubstituted cyclohexane (B81311) ring ensures a linear, rigid structure, which is a fundamental requirement for the formation of anisotropic materials such as liquid crystals. Concurrently, the terminal carboxylic acid group offers a reactive site for covalently linking the molecule to other functional units, while also enabling non-covalent interactions like hydrogen bonding, which are crucial for the self-assembly of soft materials.
Synthesis of Mesogenic Compounds
The primary application of this compound in materials science is as a foundational building block for mesogenic compounds, particularly calamitic (rod-shaped) liquid crystals. ecust.edu.cn The molecule itself consists of a rigid core (the cyclohexane ring) and a flexible alkyl tail (the butyl group), which are key features for inducing liquid crystalline phases. colorado.edu
In the synthesis of more complex liquid crystals, the carboxylic acid moiety serves as a convenient chemical handle for esterification reactions. By reacting this compound with various aromatic or cycloaliphatic phenols (e.g., those based on biphenyl (B1667301) or phenyl cyclohexane cores), researchers can systematically extend the length and rigidity of the molecular structure. This elongation enhances the molecular aspect ratio and the anisotropy of intermolecular forces, which are critical for the formation of stable nematic and smectic mesophases. researchgate.net The resulting ester-based liquid crystals are integral components in mixtures used for electro-optical applications, such as liquid crystal displays (LCDs).
| Reactant A | Reactant B (Example Core) | Resulting Compound Class | Key Structural Feature | Resulting Mesophase (Typical) |
|---|---|---|---|---|
| This compound | 4-Cyanophenol | Cyclohexyl Phenyl Ester | Rigid core with terminal polar group | Nematic |
| This compound | 4'-Hydroxybiphenyl-4-carbonitrile | Cyclohexyl Biphenyl Ester | Extended, highly anisotropic core | Nematic, Smectic |
| This compound | 4-Methoxyphenol | Cyclohexyl Phenyl Ester | Asymmetric terminal groups | Nematic |
Design of Soft Materials with Tunable Properties
The molecular structure of this compound is well-suited for its use as a low-molecular-weight gelator (LMWG) in the design of "smart" soft materials, such as supramolecular gels. rsc.org These materials derive their properties from the controlled self-assembly of small molecules into extensive, three-dimensional networks driven by non-covalent interactions. rsc.org The key to their "tunable" nature lies in the ability to disrupt or modify these weak interactions with external stimuli, leading to a macroscopic change in the material's properties (e.g., a transition from a solid-like gel to a liquid-like sol). nih.gov
The amphiphilic character of the molecule, with its nonpolar butylcyclohexane (B157738) segment and polar carboxylic acid head, facilitates self-assembly in various solvents. The primary driving forces for the formation of the gel network are intermolecular hydrogen bonding between the carboxylic acid groups and van der Waals interactions among the alkylcyclohexane moieties. nih.gov
The properties of these supramolecular materials can be tuned by two primary mechanisms:
Thermo-responsiveness : The non-covalent bonds that form the gel network are relatively weak and can be disrupted by thermal energy. Upon heating, the increased molecular motion overcomes the hydrogen bonds and van der Waals forces, causing the fibrous network to break down and the gel to "melt" into a sol state. This process is often reversible, with the gel reforming upon cooling, a property known as thermo-reversibility. nih.govmdpi.com
pH-Responsiveness : The carboxylic acid group is ionizable, making the self-assembly process highly sensitive to pH. mdpi.comnih.gov In an acidic to neutral environment (low pH), the group is protonated (-COOH), readily forming the hydrogen bonds necessary for gelation. However, upon addition of a base (high pH), the group is deprotonated to its carboxylate form (-COO⁻). The resulting negative charges on adjacent molecules lead to electrostatic repulsion, which overwhelms the hydrogen bonding interactions and causes the gel network to disassemble, leading to a gel-sol transition. nih.gov
This dual sensitivity allows for the rational design of soft materials that can respond to specific environmental triggers, making them candidates for applications in areas such as controlled release and chemical sensing. nih.gov
| Stimulus | Molecular-Level Effect | Macroscopic Response | Governing Principle |
|---|---|---|---|
| Increase in Temperature | Disruption of hydrogen bonds and van der Waals forces | Gel-to-Sol Transition (Melting) | Thermo-reversibility |
| Decrease in Temperature | Reformation of non-covalent interaction network | Sol-to-Gel Transition (Gelling) | Thermo-reversibility |
| Increase in pH (Addition of Base) | Deprotonation of carboxylic acid (-COOH → -COO⁻); electrostatic repulsion | Gel-to-Sol Transition (Dissolution) | pH-Responsiveness |
| Decrease in pH (Addition of Acid) | Protonation of carboxylate (-COO⁻ → -COOH); reformation of hydrogen bonds | Sol-to-Gel Transition (Gelling) | pH-Responsiveness |
Future Research Directions and Translational Potential Non Clinical
Development of Novel Analogues with Enhanced Specificity
The trans-4-butylcyclohexanecarboxylic acid core structure presents a versatile platform for the synthesis of novel analogues with tailored biological activities. A key focus of future research is the strategic modification of this scaffold to achieve enhanced specificity for various biological targets. The rigid trans-conformation of the cyclohexane (B81311) ring provides a well-defined spatial arrangement for appended functional groups, which can be optimized to improve interactions with target proteins and enzymes.
One notable example in the broader class of trans-4-substituted cyclohexanecarboxylic acids is the development of a potent VLA-4 antagonist. Researchers discovered that by optimizing the carboxylic acid moiety in a series of compounds, a trans-4-substituted cyclohexanecarboxylic acid derivative exhibited a significant increase in VLA-4 inhibitory activity. nih.gov This highlights a promising strategy where modifications to the butyl group or the carboxylic acid functionality of this compound could lead to the discovery of new therapeutic agents. Future work will likely involve the synthesis of a library of derivatives with systematic variations in the alkyl chain and the introduction of diverse functional groups to probe structure-activity relationships.
| Compound/Analogue Class | Potential Biological Target | Key Structural Modification | Anticipated Enhancement |
| trans-4-Alkylcyclohexanecarboxylic acid derivatives | VLA-4 | Optimization of the carboxylic acid moiety | Increased inhibitory activity |
| Cycloalkylamide derivatives | Soluble epoxide hydrolase | Amide linkage to the carboxylic acid | Improved inhibitory potential |
| N-substituted derivatives | Various enzymes and receptors | Functionalization of the carboxylic acid group | Enhanced target binding and specificity |
Advanced Understanding of Molecular Mechanisms in Biological Systems
A deeper comprehension of the molecular mechanisms through which this compound and its analogues interact with biological systems is crucial for their rational design and application. The related compound, trans-4-tert-butylcyclohexanecarboxylic acid, has been identified as a metabolite, suggesting that these types of molecules are recognized and processed by endogenous biochemical pathways. nih.govchemicalbook.com
Future research will likely focus on elucidating the specific proteins, receptors, and enzymes that interact with this compound. Techniques such as affinity chromatography, proteomics, and molecular docking studies can be employed to identify binding partners. Once identified, further biochemical and cellular assays will be necessary to understand the functional consequences of these interactions, such as the modulation of signaling pathways or enzymatic activity. A thorough understanding of these molecular-level interactions will be instrumental in developing analogues with precisely controlled biological effects.
Rational Design of New Materials Based on this compound Scaffolds
The rigid and well-defined stereochemistry of the trans-4-butylcyclohexane moiety makes it an attractive building block for the rational design of new materials with tailored properties. Its incorporation into polymers and liquid crystals can impart specific organizational characteristics at the molecular level.
In the realm of polymer science, the related dicarboxylic acid, trans-1,4-cyclohexanedicarboxylic acid, is utilized in the synthesis of polyesters for applications such as food packaging and biomedical scaffolds. mdpi.comunibo.itresearchgate.net The trans-isomer, in particular, contributes to higher rigidity and thermal stability in the resulting polymers. researchgate.net Future research could explore the incorporation of this compound as a monomer or a pendant group in polymers to control properties like crystallinity, mechanical strength, and biocompatibility. For instance, its hydrophobic butyl group could be exploited to create surfaces with specific wetting properties.
The trans-cyclohexane ring is also a common structural motif in liquid crystal molecules. researchgate.netontosight.ai The linear and rigid nature of the trans-4-alkylcyclohexyl group promotes the formation of ordered mesophases. Research into new liquid crystals incorporating the this compound structure could lead to materials with novel electro-optical properties for display technologies and sensors.
| Material Type | Role of this compound Scaffold | Potential Application |
| Polyesters | Monomer or pendant group | Biodegradable plastics, tissue engineering scaffolds |
| Liquid Crystals | Core structural component | Advanced display technologies, sensors |
| Self-Assembled Monolayers | Surface modification agent | Creation of surfaces with controlled hydrophobicity |
Integration of Computational and Experimental Methodologies for Predictive Research
The synergy between computational modeling and experimental validation is becoming increasingly vital in chemical and materials research. For this compound and its derivatives, this integrated approach holds significant promise for accelerating the discovery and optimization of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity or material properties. drugbank.comnih.govmdpi.com These models can then be used to virtually screen large libraries of candidate compounds, prioritizing the most promising ones for synthesis and experimental testing. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these molecules with their biological targets, guiding the design of more potent and selective analogues. mdpi.commdpi.comresearchgate.net For materials science applications, computational chemistry can be used to predict the bulk properties of polymers and liquid crystals containing the this compound scaffold, aiding in the rational design of new materials. frontiersin.org The iterative cycle of computational prediction followed by experimental verification is a powerful strategy for advancing the development of novel applications for this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
